CC(C)(C)CC(=O)Nc1cccc(c1)C(O)=O
.
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is a compound featuring a benzoic acid core with an amino group and a 3,3-dimethylbutanoyl substituent. This compound is significant in organic synthesis and medicinal chemistry due to its structural characteristics and potential applications.
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid falls under the category of aminobenzoic acids, which are derivatives of benzoic acid containing one or more amino groups. It is classified as an aromatic amide due to the presence of both an amine and a carboxylic acid functional group within its structure.
The synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid generally follows these steps:
The reaction can be represented as follows:
This method is efficient and yields high purity products when optimized properly .
The molecular structure of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid features:
The molecular formula for this compound is , with a molecular weight of approximately 219.28 g/mol. The compound exhibits distinct NMR and IR spectral characteristics that confirm its structure.
The reactivity of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid can include:
In synthetic applications, derivatives of this compound can be explored for their potential biological activities by modifying the substituents on either the aromatic ring or the amino group .
The mechanism by which 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid exerts its effects—whether pharmacological or otherwise—typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds similar to this may exhibit antimicrobial or anti-inflammatory properties due to their structural features .
Relevant data includes melting point ranges and solubility profiles which are crucial for practical applications in synthesis and formulation .
Research into derivatives of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid has shown potential for use in developing novel therapeutic agents due to their biological activity .
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4